molecular formula C20H20O5 B1249790 5-Prenylbutein

5-Prenylbutein

Cat. No.: B1249790
M. Wt: 340.4 g/mol
InChI Key: XHTOWVVXFDSBGH-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Prenylbutein is a prenylated chalcone, a class of flavonoid secondary metabolites known for their enhanced bioactivity due to increased lipophilicity . This compound is sourced from natural origins, notably isolated from the stem bark of the African plant Erythrina abyssinica , which has a history of use in traditional medicine . In research settings, 5-Prenylbutein has demonstrated moderate to high antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum , making it a compound of interest in malaria research . Its potential mechanism of action, shared with other chalcones, may involve the inhibition of key parasitic enzymes, such as falcipain-2, a cysteine protease essential for the hemoglobin degradation pathway in malaria parasites . Furthermore, like many polyphenolic compounds, chalcones exhibit antioxidant properties, which may contribute to their overall biological effects by counteracting reactive oxygen species (ROS) generated during infections . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for administration to humans. RUO products are not subject to the regulatory evaluations required for in vitro diagnostic (IVD) medical devices . Researchers are responsible for ensuring compliance with all applicable laws and regulations in their use of this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O5/c1-12(2)3-5-14-9-13(10-19(24)20(14)25)4-8-17(22)16-7-6-15(21)11-18(16)23/h3-4,6-11,21,23-25H,5H2,1-2H3/b8-4+

InChI Key

XHTOWVVXFDSBGH-XBXARRHUSA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)O)C

Synonyms

2',3,4,4'-tetrahydroxy-5-prenylchalcone
5-prenylbutein

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for 5 Prenylbutein

Botanical Sources and Phylogenetic Distribution

The known natural sources of 5-Prenylbutein are concentrated in the genera Erythrina and Glycyrrhiza. These genera are known for producing a rich diversity of flavonoids and other phenolic compounds.

Investigations in Erythrina Species

Erythrina, a large genus of flowering plants in the pea family, Fabaceae, is a significant source of 5-Prenylbutein. The compound has been isolated from the stem bark of Erythrina abyssinica and the root bark of Erythrina addisoniae. nih.govresearchgate.netscispace.comsci-hub.setandfonline.com In Erythrina abyssinica, 5-Prenylbutein was identified as one of the anti-plasmodial principles from the ethyl acetate (B1210297) extract of the stem bark. nih.govresearchgate.net Similarly, studies on the root bark of Erythrina addisoniae have also confirmed the presence of 5-Prenylbutein among other flavonoids. sci-hub.setandfonline.com The occurrence of this compound in different species of the same genus suggests a conserved biosynthetic pathway.

Studies in Glycyrrhiza Species

The genus Glycyrrhiza, commonly known as licorice, is another notable source of 5-Prenylbutein. Specifically, the compound has been isolated from the acetone (B3395972) extract of Glycyrrhiza inflata. academicjournals.org This plant is a well-known component of traditional Chinese medicine, and its chemical constituents have been extensively studied for their biological activities. The presence of 5-Prenylbutein in both Erythrina and Glycyrrhiza highlights the phytochemical relationship between these two genera within the Fabaceae family.

Extraction and Purification Techniques from Plant Biomass

The isolation of 5-Prenylbutein from plant material typically involves a multi-step process combining various extraction and chromatographic techniques. The general workflow begins with the collection and processing of the plant biomass, such as the stem or root bark.

The dried and powdered plant material is commonly subjected to sequential extraction with solvents of increasing polarity. For instance, the stem bark of Erythrina abyssinica was extracted with ethyl acetate to obtain a crude extract containing 5-Prenylbutein. nih.govresearchgate.net Similarly, an acetone extract of Glycyrrhiza inflata was the starting point for the isolation of this chalcone (B49325). academicjournals.org

Following the initial extraction, the crude extract is subjected to various chromatographic methods for purification. Column chromatography using silica (B1680970) gel is a common first step to fractionate the extract based on polarity. Further purification is often achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), which offer higher resolution to separate closely related compounds. These techniques, used in combination, allow for the isolation of 5-Prenylbutein in a pure form suitable for structural analysis and biological testing.

Spectroscopic Elucidation Methods for Structural Determination

The definitive identification of 5-Prenylbutein relies on a combination of modern spectroscopic techniques that provide detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-Prenylbutein. One-dimensional (1D) NMR experiments, including ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. asianpubs.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms. asianpubs.orgresearchgate.net For example, HMBC experiments can confirm the placement of the prenyl group on the butein (B1668091) scaffold by showing long-range correlations between the protons of the prenyl group and the carbons of the aromatic ring. asianpubs.org These comprehensive NMR analyses allow for the unambiguous assignment of the entire molecular structure of 5-Prenylbutein.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular weight and elemental composition of 5-Prenylbutein. asianpubs.org This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. asianpubs.org The determined molecular formula (C₂₀H₂₀O₅) serves as a critical piece of data that, in conjunction with NMR data, confirms the identity of the isolated compound as 5-Prenylbutein. nih.gov

Table 1: Botanical Sources of 5-Prenylbutein

GenusSpeciesPlant Part
ErythrinaErythrina abyssinicaStem Bark
ErythrinaErythrina addisoniaeRoot Bark
GlycyrrhizaGlycyrrhiza inflataNot Specified

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Spectroscopic data provides key information about the compound's chromophores and functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of a related prenylated chalcone isolated from Desmodium renifolium was recorded using a Shimadzu UV-2401A spectrophotometer. asianpubs.org Chalcones typically exhibit characteristic absorption bands in their UV-Vis spectra due to the cinnamoyl system (a phenyl group attached to an α,β-unsaturated ketone).

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. For a similar prenylated chalcone, the IR spectrum, recorded on a Tenor 27 spectrophotometer, revealed key absorption bands. asianpubs.org The data for 5-Prenylbutein would be expected to show similar features.

Spectroscopic Data for a Related Prenylated Chalcone
Functional Group Absorption Band (cm⁻¹)
Hydroxyl group (O-H)3414
Conjugated ketone (C=O)1685
Aromatic ring (C=C)1602, 1528, 1469
Data derived from a closely related compound isolated from Desmodium renifolium. asianpubs.org

These values are indicative of the phenolic hydroxyl groups, the α,β-unsaturated ketone characteristic of the chalcone backbone, and the aromatic rings.

Circular Dichroism (CD) Experiments

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the stereochemistry of chiral molecules. While detailed CD experimental data specifically for 5-Prenylbutein is not widely published, the technique has been noted as important in natural products chemistry for establishing the absolute stereostructures of compounds. For instance, CD spectroscopy was used in the structural elucidation of new prenylated chalcones from Desmodium renifolium, a plant known to contain 5-Prenylbutein. researchgate.net This suggests that CD analysis would be a relevant and applicable technique for stereochemical studies of 5-Prenylbutein if chiral variants were isolated or synthesized.

Biosynthetic Pathways and Precursor Analysis of Chalcones

Role of Chalcones as Intermediates in Flavonoid and Isoflavonoid Biosynthesis

Chalcones are a class of plant secondary metabolites that serve as central precursors in the biosynthesis of all flavonoids and isoflavonoids. rsc.orgnih.govresearchgate.net Characterized by an open-chain C6-C3-C6 carbon backbone, these compounds are synthesized through the phenylpropanoid pathway. rsc.orgbiotech-asia.org The process begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA. nih.gov This molecule then serves as the starter unit for the synthesis of the chalcone (B49325) scaffold. rsc.orgnih.gov

These open-chain flavonoids are pivotal intermediates. nih.govbiotech-asia.org Their subsequent cyclization, catalyzed by the enzyme chalcone isomerase (CHI), leads to the formation of flavanones. biotech-asia.org Flavanones are the gateway to a vast array of flavonoid classes, including flavones, flavonols, anthocyanins, and isoflavonoids, each with diverse biological functions in plants, such as pigmentation, UV protection, and defense against pathogens. biotech-asia.orgnih.govontosight.ainih.gov The initial formation of the chalcone structure is, therefore, the committed step for the entire flavonoid biosynthetic pathway. ontosight.ainih.gov

The structural diversity of chalcones, which can include various hydroxylation and prenylation patterns, gives rise to the wide variety of flavonoids found in nature. academicjournals.orgresearchgate.net 5-Prenylbutein, a prenylated chalcone, exemplifies this diversity and is derived from these fundamental biosynthetic routes. ontosight.airesearchgate.net

Enzymatic Catalysis in Chalcone Formation: Chalcone Synthase (CHS) Mechanisms

The formation of chalcones is catalyzed by the enzyme Chalcone Synthase (CHS), a type III polyketide synthase (PKS). ontosight.ainih.gov CHS functions as a homodimer, with each monomer containing an independent active site. nih.gov The catalytic mechanism of CHS is a well-defined process involving a series of decarboxylation and condensation reactions. nih.govcharlotte.edu

The synthesis initiates with the selection of a starter molecule, most commonly p-coumaroyl-CoA, which binds to the active site. nih.gov A highly conserved cysteine residue (Cys164) in the CHS active site performs a nucleophilic attack on the thioester of p-coumaroyl-CoA, forming a covalent intermediate. nih.govnih.govebi.ac.uk

Following this initiation, the polyketide chain is extended through three sequential rounds of condensation with malonyl-CoA molecules. ontosight.aiebi.ac.uk In each round, malonyl-CoA binds to the active site, where it is decarboxylated to form a reactive acetyl-CoA carbanion. charlotte.edu This carbanion then attacks the growing polyketide chain, elongating it by two carbon atoms. The entire process is guided by the three-dimensional structure of the CHS active site, which ensures the correct sequence of events. charlotte.edu Key residues, including a catalytic triad (B1167595) of Cys164, His303, and Asn336, are crucial for substrate binding, decarboxylation, and stabilization of reaction intermediates. nih.govcharlotte.eduebi.ac.uk

Once the full-length linear tetraketide intermediate is assembled, it is cyclized within the CHS active site. charlotte.edu This final step involves an intramolecular Claisen condensation, where the polyketide chain folds into a specific conformation, allowing for ring closure and the formation of the characteristic A-ring of the chalcone. charlotte.eduebi.ac.uk The resulting chalcone product is then released, freeing the enzyme for another catalytic cycle.

Chemical Synthesis Strategies and Methodologies for 5 Prenylbutein Analogues

Conventional Approaches to Chalcone (B49325) Synthesis

The classical methods for creating the chalcone framework remain highly relevant and widely used due to their simplicity and effectiveness. saudijournals.com These approaches are generally reliable, though yields and reaction conditions can vary based on the specific substituents on the aromatic rings. nih.gov

The Claisen-Schmidt condensation is the most prominent and classic method for synthesizing chalcones. chemrevlett.comiiste.org It is a type of crossed aldol (B89426) condensation that occurs between an aromatic ketone (like acetophenone) and an aromatic aldehyde that lacks α-hydrogens (like benzaldehyde). iiste.org The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcohol solvent. ijarsct.co.infrontiersin.org The base facilitates the deprotonation of the ketone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. iiste.org Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the α,β-unsaturated chalcone. iiste.org The concentration of the alkaline catalyst can range from 10% to 60%. botanyjournals.com

While the Claisen-Schmidt reaction is itself a variant of the aldol condensation, other modifications exist. iiste.org Acid-catalyzed aldol condensations can also be employed to produce chalcones, using catalysts such as hydrochloric acid (HCl), boron trifluoride (BF3), or p-toluenesulfonic acid. iiste.orgafjbs.com In the acid-catalyzed pathway, the reaction proceeds through the formation of an enol intermediate. iiste.org Another notable variant is the solvent-free aldol condensation, which aligns with the principles of green chemistry. rsc.org This method can involve grinding the reactants (an acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative) with a solid base like NaOH using a mortar and pestle, which often proceeds with high atom economy and minimal waste. rsc.org

Beyond condensation reactions, several other named reactions have been adapted for chalcone synthesis, providing alternative routes that can be advantageous for specific substrates. researchgate.net These methods offer different pathways for forming the crucial carbon-carbon bonds of the chalcone structure. iiste.orgfrontiersin.org

Table 1: Overview of Conventional Chalcone Synthesis Methodologies

MethodReaction TypeKey ReagentsDescription
Claisen-Schmidt Condensation Crossed Aldol CondensationAcetophenone derivative, Benzaldehyde derivative, Base (e.g., NaOH, KOH)A base-catalyzed reaction where an enolate from the ketone attacks the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. iiste.orgijarsct.co.in
Acid-Catalyzed Aldol Aldol CondensationAcetophenone derivative, Benzaldehyde derivative, Acid (e.g., HCl, BF3)An acid catalyst promotes the formation of an enol intermediate which then reacts with the protonated aldehyde. iiste.orgafjbs.com
Wittig Reaction OlefinationPhosphonium (B103445) ylide, Benzaldehyde derivativeA phosphonium ylide derived from an acetophenone reacts with an aldehyde to form the alkene double bond directly. nih.govfrontiersin.org
Suzuki Coupling Cross-CouplingHaloarene, Aryl boronic acid, Palladium catalystA palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a boronic acid derivative. saudijournals.comiiste.org
Heck Reaction Cross-CouplingAryl halide, Alkene, Palladium catalystA palladium-catalyzed reaction to form a substituted alkene from an aryl halide and an alkene. frontiersin.orgjapsonline.com
Friedel-Crafts Acylation Electrophilic Aromatic SubstitutionPhenol derivative, Cinnamoyl chlorideInvolves the acylation of an aromatic ring with a cinnamoyl chloride derivative to directly install the C6-C3-C6 chalcone unit. saudijournals.comfrontiersin.orgresearchgate.net
Photo-Fries Rearrangement Rearrangement ReactionPhenyl cinnamatesA photochemical rearrangement of a phenyl cinnamate (B1238496) ester to form a hydroxychalcone. chemrevlett.comresearchgate.net

Aldol Condensation Variants

Advanced Synthetic Techniques for Prenylated Chalcones

To improve upon conventional methods, researchers have developed advanced techniques that offer benefits such as reduced reaction times, increased yields, and more environmentally friendly conditions.

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the synthesis of chalcones. chemrevlett.com By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, often leading to a dramatic reduction in the required reaction time and an improvement in product yield compared to conventional heating methods. sphinxsai.com This technique has been successfully applied to Claisen-Schmidt condensations and other chalcone synthesis protocols, representing a significant advancement in efficiency. chemrevlett.comsphinxsai.com

Regioselective Prenylation and Derivatization Studies

The synthesis of 5-Prenylbutein and its analogues presents the specific challenge of regioselectivity. Butein (B1668091) itself is a tetrahydroxychalcone, and the introduction of a prenyl group at the C5 position of the A-ring requires precise control to avoid reactions at the other hydroxyl groups. The development of synthetic strategies for such molecules is often inspired by the existence of naturally occurring prenylated chalcones, such as 5-Prenylbutein, which has been isolated from plants like Erythrina abyssinica. sphinxsai.comnitrkl.ac.in

The synthesis of these specific analogues typically involves a multi-step process. A common strategy would be the initial synthesis of the butein scaffold using a Claisen-Schmidt condensation between a suitably substituted acetophenone and a protocatechualdehyde derivative. The key step is the subsequent regioselective prenylation. This often requires the use of protecting groups to block the more reactive hydroxyl groups, thereby directing the electrophilic prenyl bromide to the desired C5 position. After the prenyl group is installed, the protecting groups are removed to yield the final product. The study of such derivatizations is crucial for creating libraries of related compounds to explore their structure-activity relationships. The isolation of numerous other prenylated chalcones, including licochalcone A, xanthohumol, and bartericin A, underscores the importance of developing robust and selective synthetic methods to access this class of bioactive molecules. frontiersin.orgsphinxsai.com

Biological Activities and Molecular Mechanisms in Preclinical Research

Antiplasmodial Activity Investigations

5-Prenylbutein, a chalcone (B49325) identified in plants such as Erythrina abyssinica, has been the subject of multiple studies to determine its efficacy against the malaria parasite, Plasmodium falciparum. researchgate.netnih.govnih.govmdpi.com

Research has demonstrated the in vitro effectiveness of 5-Prenylbutein against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. sci-hub.se The compound, whose chemical name is 2′,3,4,4′-tetrahydroxy-5-prenylchalcone, was isolated from the ethyl acetate (B1210297) extract of the stem bark of Erythrina abyssinica. researchgate.netnih.gov

Studies have consistently reported its inhibitory activity, with half-maximal inhibitory concentration (IC50) values typically observed in the micromolar range. sci-hub.sedaneshyari.comrsc.org Specifically, 5-Prenylbutein exhibited IC50 values between 10.3 and 16.1 µM against both the chloroquine-sensitive D6 and chloroquine-resistant W2 strains of the parasite. sci-hub.sersc.org Another investigation involving flavonoids isolated from E. abyssinica showed IC50 values ranging from 4.9 to 24.9 μM against these strains. researchgate.net

In Vitro Antiplasmodial Activity of 5-Prenylbutein Against P. falciparum Strains
P. falciparum StrainActivity MetricReported Value (µM)Reference
D6 (Chloroquine-Sensitive)IC5010.3 - 16.1 sci-hub.sersc.org
W2 (Chloroquine-Resistant)IC5010.3 - 16.1 sci-hub.sersc.org

A primary molecular target for the antiplasmodial action of 5-Prenylbutein and related chalcones is believed to be falcipain-2. nih.govnih.govresearchgate.net This enzyme is a crucial cysteine protease found in the food vacuole of P. falciparum and plays an essential role in the degradation of host cell hemoglobin, a process vital for the parasite's growth and maturation. nih.govnih.govresearchgate.net

Computational docking studies have been conducted to explore the inhibitory potential of 5-Prenylbutein against falcipain-2. mdpi.com These in silico experiments model the interaction between the compound and the active site of the enzyme. mdpi.com The findings from these studies support the hypothesis that chalcones, including 5-Prenylbutein, can act as inhibitors of falcipain-2, thereby disrupting the parasite's ability to digest hemoglobin and ultimately hindering its survival. nih.govnih.govmdpi.comresearchgate.net Chalcones represent a significant chemical class of non-peptidic falcipain-2 inhibitors. researchgate.net

During its lifecycle within red blood cells, the malaria parasite's degradation of hemoglobin generates a substantial amount of reactive oxygen species (ROS). nih.gov These ROS can cause oxidative stress, which is damaging to the host cells. nih.gov Compounds possessing antioxidant properties can counteract this effect and are considered effective antimalarial agents. nih.govresearchgate.net

Chalcones, as a class of compounds, are recognized for their antioxidant activity. nih.govmdpi.com It is proposed that they can neutralize the toxic ROS, such as superoxide (B77818) radicals, produced by the parasite during hemoglobin breakdown. nih.gov This antioxidant action helps to mitigate the pathology of the infection. nih.gov While direct experimental data on the specific ROS-scavenging activity of 5-Prenylbutein is part of a broader investigation, its structural classification as a chalcone suggests it likely contributes to the modulation of parasite-generated oxidative stress. nih.govmdpi.com

The antiplasmodial potency of 5-Prenylbutein has been assessed in comparison with other structurally similar chalcones. In one study, 5-Prenylbutein, licoagrochalcone A, and homobutein (B600574) were all found to exhibit comparable in vitro activity against the D6 and W2 strains of P. falciparum, with IC50 values in the same range of 10.3–16.1 µM. sci-hub.sersc.org

A computational study also compared the potential of 5-Prenylbutein with butein (B1668091), homobutein, and 2′,4′-dihydroxy-3,4-dimethoxychalcone as inhibitors of falcipain-2. nih.govnih.gov While all showed potential, the study highlighted butein as a particularly promising candidate based on its structural interactions and antioxidant activity. nih.govnih.gov These comparative analyses are crucial for understanding the structure-activity relationships within the chalcone family and for guiding the development of more potent antimalarial agents.

Comparative Antiplasmodial Activity of 5-Prenylbutein and Related Chalcones
CompoundP. falciparum StrainsIC50 Range (µM)Reference
5-PrenylbuteinD6, W210.3 - 16.1 sci-hub.sersc.org
Licoagrochalcone AD6, W210.3 - 16.1 sci-hub.sersc.org
HomobuteinD6, W210.3 - 16.1 sci-hub.sersc.org

Role in Modulation of Parasite-Generated Reactive Oxygen Species

Antiviral Activity Research

In addition to its antiplasmodial properties, 5-Prenylbutein has been investigated for its potential as an antiviral agent, specifically targeting influenza viruses.

Research has identified 5-Prenylbutein as an inhibitor of neuraminidase (NA), a key enzyme on the surface of influenza viruses that enables the release of new virus particles from infected cells. tandfonline.comijnc.irnih.gov Inhibition of this enzyme is a critical strategy for treating influenza.

5-Prenylbutein, isolated from the root bark of Erythrina addisoniae and from Glycyrrhiza inflata, has demonstrated inhibitory activity against the neuraminidase of different influenza A virus strains, including H1N1 and H9N2. tandfonline.comnih.govsci-hub.sescialert.net In a comparative study of chalcone derivatives, 5-prenylbutein was identified as the most potent inhibitor of the neuraminidase enzyme, with a reported IC50 value of approximately 5.80 µM. rpqsenai.org.brsenaigoias.com.br

Neuraminidase Inhibitory Activity of 5-Prenylbutein
Virus StrainTarget EnzymeActivity MetricReported ValueReference
Influenza A (H1N1, H9N2)NeuraminidaseInhibitionActive Inhibitor tandfonline.comsci-hub.sescialert.net
Influenza ANeuraminidaseIC50~5.80 µM rpqsenai.org.brsenaigoias.com.br

Comparative Analysis of Antiviral Efficacy: Prenylated versus Non-Prenylated Chalcones

The addition of a prenyl group to a chalcone backbone can significantly influence its antiviral properties. Studies comparing 5-Prenylbutein to its non-prenylated counterparts have revealed important structure-activity relationships.

In research on chalcones isolated from the acetone (B3395972) extract of Glycyrrhiza inflata, their activity against neuraminidase (NA) from influenza viruses was evaluated. humanjournals.comacademicjournals.org The findings indicated that non-prenylated chalcones, such as echinantin and isoliquiritigenin (B1662430), demonstrated higher inhibitory activity than the prenylated compounds, including 5-Prenylbutein. humanjournals.comacademicjournals.org For instance, against certain influenza strains, echinantin and isoliquiritigenin showed lower IC₅₀ values, signifying greater potency, compared to 5-Prenylbutein. humanjournals.com

Another study investigating natural products from the root bark of Erythrina addisoniae also identified 5-Prenylbutein as an inhibitor of influenza viruses H1N1 and H9N2. tandfonline.com While specific comparative data against non-prenylated versions from this study were not detailed, the collective evidence suggests that the presence and position of the prenyl group are critical determinants of antiviral potency, with non-prenylated forms sometimes exhibiting stronger effects against specific viral targets like influenza neuraminidase. humanjournals.comtandfonline.com

Table 1: Comparative Antiviral Activity of Chalcones against Influenza Neuraminidase

CompoundTypeIC₅₀ (µg/mL)Source
5-Prenylbutein Prenylated Chalcone25.87 ± 2.03Glycyrrhiza inflata humanjournals.com
Echinantin Non-Prenylated Chalcone5.80 ± 0.30Glycyrrhiza inflata humanjournals.com
Isoliquiritigenin Non-Prenylated Chalcone8.41 ± 0.39Glycyrrhiza inflata humanjournals.com

Note: Lower IC₅₀ values indicate higher potency. Data is presented as mean ± standard deviation.

Preclinical Exploration of Other Potential Viral Targets

Beyond influenza, the antiviral spectrum of 5-Prenylbutein has been explored in other preclinical contexts, although research is still emerging. Chalcones as a class have been investigated for activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and coronaviruses. tandfonline.comfrontiersin.org

While specific preclinical studies focusing solely on 5-Prenylbutein against Zika virus or Chikungunya virus are not extensively detailed in the available literature, the broader family of chalcones has shown potential. nih.govnih.govnih.gov For example, various natural and synthetic chalcones have been tested against the Chikungunya virus (CHIKV), with some demonstrating inhibitory effects. nih.gov Similarly, polyphenols, the larger class to which 5-Prenylbutein belongs, have been screened for activity against the Zika virus (ZIKV), targeting viral components like the envelope protein and polymerase. nih.govnih.gov The potential of 5-Prenylbutein against these specific arboviruses remains an area for further investigation.

However, 5-Prenylbutein has been identified as a potent inhibitor of influenza neuraminidase (NA), an enzyme crucial for the release and spread of the virus. researchgate.netresearchgate.net This establishes a clear viral target for the compound in the context of influenza. researchgate.netresearchgate.net

Antioxidant Activity Characterization

5-Prenylbutein exhibits notable antioxidant properties, which have been characterized through various preclinical methods.

Computational studies on the related compound butein show that the superoxide radical can abstract a hydrogen atom from the 4-hydroxyl group, leading to the formation of a butein radical species. nih.gov The presence of the prenyl group in 5-Prenylbutein may further enhance its lipophilicity, potentially influencing its interaction with cellular membranes where oxidative stress often occurs. frontiersin.org

Electrochemical methods like rotating ring-disk electrode (RRDE) voltammetry are used to quantify the antioxidant capacity of compounds by measuring their ability to scavenge electrochemically generated radicals. researchgate.netnih.govnih.gov While specific RRDE data for 5-Prenylbutein is not widely published, studies on its parent compound, butein, provide significant insights. researchgate.netnih.gov

RRDE voltammetry results for butein show a high antioxidant activity towards the superoxide radical anion. researchgate.netresearchgate.net The technique measures the decrease in the superoxide radical's current at the electrode in the presence of the antioxidant. nih.govresearchgate.net Comparative studies using RRDE have shown that butein is a more effective superoxide scavenger than other related chalcones that lack the catechol group, highlighting the importance of this structural feature. nih.govresearchgate.net These findings strongly suggest that 5-Prenylbutein, which shares the same core butein structure, would also demonstrate significant superoxide scavenging activity in RRDE analysis. researchgate.net

The antioxidant efficacy of phenolic compounds like 5-Prenylbutein can be influenced by environmental factors such as pH and the solvent system used. researchgate.net The ability of the hydroxyl groups to donate a proton or hydrogen atom is pH-dependent. In more alkaline conditions, the hydroxyl groups are more readily deprotonated, which can enhance the rate of reaction with free radicals.

The choice of solvent can also affect antioxidant activity by altering the solubility of the compound and the stability of the radicals and reaction intermediates. researchgate.net In voltammetric studies, the oxidation potential of an antioxidant, which is a key indicator of its radical scavenging ability, can shift depending on the pH of the aqueous buffer solution. sci-hub.se Generally, for phenolic compounds, a lower (less positive) oxidation potential indicates a higher antioxidant capacity. sci-hub.se

Electrochemical Characterization using Rotating Ring-Disk Electrode (RRDE) Voltammetry

Cellular Biological Activities (in vitro preclinical models)

In addition to its direct antiviral and antioxidant effects, 5-Prenylbutein has demonstrated a range of biological activities in preclinical in vitro models. A significant area of research has been its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. sci-hub.senih.gov

Studies have shown that 5-Prenylbutein exhibits moderate to good in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. sci-hub.senih.gov This activity is believed to be linked to its antioxidant properties, as the malaria parasite generates high levels of oxidative stress during its life cycle. nih.gov By scavenging reactive oxygen species, 5-Prenylbutein may interfere with parasite survival. researchgate.net Furthermore, some chalcones are thought to inhibit parasite-specific enzymes or interfere with heme detoxification. researchgate.netnih.gov

The compound is often isolated from plants like Erythrina abyssinica, which are used in traditional medicine to treat various ailments, including malaria. nih.govnih.gov The presence of 5-Prenylbutein and related chalcones like homobutein in these plants provides a scientific basis for their ethnobotanical use. nih.govnih.govrsc.org

Table 2: In Vitro Antiplasmodial Activity of 5-Prenylbutein

CompoundP. falciparum StrainIC₅₀ (µM)Reference
5-Prenylbutein Chloroquine-Sensitive (D6)10.3 - 16.1 sci-hub.se
5-Prenylbutein Chloroquine-Resistant (W2)10.3 - 16.1 sci-hub.se

Note: The IC₅₀ range reflects values reported in the literature for the compound against the specified strains.

Cytotoxicity Studies in Non-Human Mammalian Cell Lines (e.g., Chinese Hamster Ovary (CHO) cells)

The compound 5-Prenylbutein, a chalcone isolated from the stem bark of plants such as Erythrina abyssinica, has been identified as an antiplasmodial agent. d-nb.inforesearchgate.netnih.gov However, detailed studies specifically evaluating the cytotoxic effects of purified 5-Prenylbutein on non-human mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, are not extensively detailed in the reviewed scientific literature.

In the broader context of natural product research, cytotoxicity assessment in mammalian cell lines is a critical step to determine the selectivity of a compound's biological activity. For instance, studies on other natural compounds, such as hirsutinolides isolated from Vernonia staehelinoides, have shown that these compounds were cytotoxic to CHO cells at concentrations similar to their antiplasmodial activity, indicating a potential for general toxicity and limiting their therapeutic development. nih.gov In contrast, other compounds like mucochloric and mucobromic acids demonstrated selective cytotoxicity against malaria parasites when compared to their effect on CHO cells. nih.gov

While specific IC₅₀ values for 5-Prenylbutein against CHO cells are not available in the provided search results, research on various extracts and other phytochemicals from Erythrina abyssinica suggests that some compounds from this plant exhibit minimal toxicity to mammalian cells. scienceopen.comnih.govscispace.com For example, methanol, ethanol, and other extracts of the plant were found to be non-toxic to a human keratinocyte cell line. frontiersin.org This suggests that compounds from this source may have a favorable selectivity profile, though specific testing of 5-Prenylbutein is required for confirmation.

Table 1: Cytotoxicity Data for Compounds Mentioned in a Similar Context This table provides contextual data on other compounds tested against CHO cells, as specific data for 5-Prenylbutein is not available in the searched literature.

Compound/Substance Cell Line Activity Context Cytotoxicity Finding Reference
Hirsutinolides Chinese Hamster Ovary (CHO) Antiplasmodial Cytotoxic at concentrations similar to antiplasmodial IC₅₀ nih.gov
Mucochloric Acid Chinese Hamster Ovary (CHO) Antiplasmodial Selective; more toxic to parasites than to CHO cells nih.gov
Mucobromic Acid Chinese Hamster Ovary (CHO) Antiplasmodial Selective; more toxic to parasites than to CHO cells nih.gov

General Chalcone-Mediated Cellular Pathway Modulations (contextual for 5-Prenylbutein)

As a member of the chalcone family, 5-Prenylbutein's biological activities are likely contextualized by the well-documented molecular mechanisms of this class of compounds. Chalcones (1,3-diaryl-2-propen-1-ones) are known to interact with and modulate a variety of cellular signaling pathways implicated in processes like inflammation, cell proliferation, and apoptosis. scienceopen.comnih.gov Their core chemical structure, featuring an α,β-unsaturated carbonyl system, allows them to act as Michael acceptors, which is key to many of their biological interactions. scispace.comfrontiersin.org

Apoptosis Induction Chalcones are recognized as potent inducers of apoptosis, a form of programmed cell death crucial for removing damaged or cancerous cells. tandfonline.com They can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. d-nb.infosci-hub.se

Intrinsic Pathway : Chalcones can modulate the balance of the Bcl-2 protein family, leading to an increased ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). d-nb.infonih.govhuji.ac.il This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and other pro-apoptotic factors, which in turn activates the caspase cascade (e.g., caspase-9 and caspase-3), culminating in cell death. d-nb.info

Extrinsic Pathway : Some chalcones, such as flavokawain B and panduratin (B12320070) A, can upregulate the expression of death receptors like DR4 and DR5 on the cell surface. d-nb.info Binding of ligands like TRAIL to these receptors initiates a signaling cascade that activates caspase-8 and subsequently the executioner caspases. d-nb.infofrontiersin.org

Cell Cycle Arrest Chalcones can inhibit the proliferation of cells by inducing cell cycle arrest, most commonly at the G2/M checkpoint. d-nb.infosci-hub.sehuji.ac.il This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, including:

Down-regulation of cyclin-dependent kinases (CDKs) and their associated cyclins. d-nb.infomuni.cz

Induction of CDK inhibitors like p21 and p27. d-nb.info

Activation of the tumor suppressor protein p53, which can halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is irreparable. d-nb.infonih.govsci-hub.se

Modulation of Inflammatory and Antioxidant Pathways

NF-κB Pathway : The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation and cell survival. nih.gov Many chalcones exert anti-inflammatory effects by inhibiting the NF-κB pathway. nih.gov They can block the degradation of the inhibitor protein IκBα, which prevents the translocation of active NF-κB dimers into the nucleus. d-nb.info Butein, the parent structure of 5-Prenylbutein, has been shown to directly inhibit the IκB kinase (IKK) complex, a key upstream activator of NF-κB. d-nb.info

Nrf2-ARE Pathway : The Keap1/Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. frontiersin.org As electrophilic Michael acceptors, chalcones can covalently react with cysteine residues on the sensor protein Keap1. scispace.comfrontiersin.org This disrupts Keap1-mediated degradation of the transcription factor Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of numerous antioxidant and detoxification genes. frontiersin.org Butein is among the chalcones identified as an activator of the Nrf2 pathway.

MAPK Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) are critical signaling pathways that regulate cell proliferation, differentiation, and apoptosis. sci-hub.se Chalcones have been shown to modulate MAPK signaling, although the specific effects can vary. huji.ac.ilmuni.cz For example, some chalcones lead to the activation of JNK and p38, which can promote apoptosis, while the effects on the ERK pathway can be either inhibitory or activatory depending on the cellular context. huji.ac.il

Table 2: Key Cellular Pathways Modulated by Chalcones

Pathway Key Protein Targets/Mediators General Effect of Chalcone Action Reference
Apoptosis (Intrinsic) Bax, Bcl-2, Cytochrome c, Caspase-9, Caspase-3 Pro-apoptotic d-nb.infoscienceopen.comhuji.ac.il
Apoptosis (Extrinsic) DR4, DR5, TRAIL, Caspase-8 Pro-apoptotic d-nb.infofrontiersin.org
Cell Cycle CDKs, Cyclins, p21, p27, p53 Cell cycle arrest (often G2/M) d-nb.infosci-hub.sehuji.ac.il
NF-κB Signaling IKK, IκBα, NF-κB (p65/p50) Inhibition of inflammation & survival d-nb.infonih.gov
Nrf2 Signaling Keap1, Nrf2, ARE Activation of antioxidant response scispace.comfrontiersin.org
MAPK Signaling ERK, JNK, p38 Modulation of proliferation/apoptosis huji.ac.ilmuni.cz

Structure Activity Relationships Sar and Computational Chemistry Investigations

Ligand-Target Interaction Profiling

Molecular Docking Simulations with Identified Protein Targets (e.g., Falcipain-2)

Molecular docking simulations have been instrumental in identifying and characterizing the binding of 5-Prenylbutein to various protein targets. One of the key targets investigated is Falcipain-2, a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov Previous studies have demonstrated that 5-Prenylbutein, a constituent of Erythrina abyssinica stem bark, exhibits moderate antiplasmodial activity. mdpi.comd-nb.info

Computational docking experiments using software like Discovery Studio have been performed to understand the inhibitory potential of 5-Prenylbutein against Falcipain-2. nih.govmdpi.com In these simulations, the crystal structure of Falcipain-2 (PDB ID: 3BPF) is utilized, and the active site is identified for docking. nih.govmdpi.com The coordinates for 5-Prenylbutein are calculated, and the molecule is docked into the active site to determine the most energetically favorable binding poses. mdpi.com

The docking analysis reveals specific interactions that stabilize the 5-Prenylbutein-Falcipain-2 complex. These include a hydrogen bond between the 4-hydroxyl group of 5-Prenylbutein and the amino acid residue Asp234. mdpi.com Additionally, π-stacking interactions between the A-ring of 5-Prenylbutein and His174, as well as an amide interaction with Asn173, contribute to the stability of the complex. mdpi.com The α,β-unsaturated ketone moiety of the chalcone (B49325) is also positioned for potential nucleophilic attack by the catalytic cysteine residue (Cys42) in the active site. mdpi.com

Beyond Falcipain-2, docking studies have also explored the interaction of 5-Prenylbutein with other targets. For instance, its binding affinity to Peroxisome Proliferator-Activated Receptor Gamma (PPARG) has been investigated, revealing a significant binding energy. tcmsp-e.com

Energetic Landscape Analysis of Binding Poses

The energetic landscape of 5-Prenylbutein's binding to its protein targets provides a quantitative measure of the stability and likelihood of different binding orientations. nih.govnih.gov The binding energy is a key metric calculated in these analyses, representing the difference between the energy of the complex and the energies of the individual ligand and receptor. mdpi.com

For the interaction with Falcipain-2, different binding poses of 5-Prenylbutein have been analyzed. Pose 3, for instance, exhibits a CDocker interaction energy of -35.6 kcal/mol. mdpi.com This particular pose is significant as it suggests a potential for a Michael addition reaction, where the sulfur of Cys42 could form a covalent bond with the β-carbon of the ethenyl group of 5-Prenylbutein. mdpi.com This covalent interaction is believed to be crucial for its biological activity. mdpi.com

When comparing the binding energies of 5-Prenylbutein with structurally related chalcones, it demonstrates a superior binding affinity to Falcipain-2. The binding energy for 5-Prenylbutein was calculated to be -30.8 kcal/mol, which is considerably lower (indicating stronger binding) than that of Homobutein (B600574) (-16.7 kcal/mol), Butein (B1668091) (-17.7 kcal/mol), and 2′,4′-dihydroxy-3,4-dimethoxychalcone (DHDM) (-21.1 kcal/mol). mdpi.com

Binding Energies of Chalcones with Falcipain-2
CompoundBinding Energy (kcal/mol)Reference
5-Prenylbutein-30.8 mdpi.com
DHDM-21.1 mdpi.com
Butein-17.7 mdpi.com
Homobutein-16.7 mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models exclusively for 5-Prenylbutein are not extensively detailed in the provided context, the principles of QSAR are highly relevant to understanding its bioactivity. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For chalcones, these studies have identified that properties such as the size and hydrophobicity of substituents on ring B are critical for their antimalarial activity. The insights from such models can guide the modification of the 5-Prenylbutein scaffold to enhance its therapeutic properties.

Quantum Chemical and Chemiometric Evaluations of Bioactivity

Quantum chemical calculations, often combined with chemiometric methods like principal component analysis (PCA) and hierarchical cluster analysis (HCA), provide deeper insights into the electronic and geometric properties that govern the bioactivity of chalcones. For a set of chalcones studied for their potential to inhibit the neuraminidase (NA) enzyme of the influenza virus, 5-Prenylbutein was identified as a potent compound. senaigoias.com.br

These theoretical studies utilize methods like Density Functional Theory (DFT) to calculate various electronic and geometric parameters. The results from these calculations can help explain the structure-activity relationships observed experimentally. For instance, the presence of hydroxyl groups is often associated with enhanced biological activity due to their ability to form strong hydrogen bonds, which can be crucial in drug-receptor interactions. Conversely, the presence of methoxy (B1213986) groups may lead to reduced activity. The analysis of descriptors such as volume, logP, and polarizability can guide the modeling of new, more active compounds.

Rational Design of Structural Analogues and Derivatives

Impact of the Prenyl Moiety on Biological Potency and Selectivity

The prenyl group is a key structural feature of 5-Prenylbutein that significantly influences its biological properties. ontosight.airesearchgate.net This lipophilic side chain enhances the compound's ability to interact with and traverse biological membranes, which can lead to increased bioavailability and potency. ontosight.airesearchgate.netresearchgate.net

The presence of the prenyl group on the A-ring of the chalcone structure has been shown to contribute to an increase in antibacterial activity. frontiersin.org In the context of its antiplasmodial activity, the prenyl group is a distinguishing feature compared to other chalcones like butein and homobutein. nih.govmdpi.com The enhanced binding affinity of 5-Prenylbutein to Falcipain-2 compared to its non-prenylated counterparts underscores the importance of this moiety for potency. mdpi.com

However, the impact of prenylation can be complex. In some instances, non-prenylated chalcones have exhibited higher activity. For example, in studies against influenza virus neuraminidase, the non-prenylated chalcones echinantin and isoliquiritigenin (B1662430) showed greater inhibitory activity than 5-Prenylbutein. humanjournals.com This highlights that the contribution of the prenyl group to bioactivity is target-specific and provides a critical consideration for the rational design of new derivatives. By modifying or replacing the prenyl group, it may be possible to modulate the potency and selectivity of 5-Prenylbutein analogues for different therapeutic targets. academicjournals.org

Strategies for Chemical Derivatization to Optimize Bioactivity

The chemical structure of 5-Prenylbutein, a naturally occurring chalcone, presents a versatile scaffold for chemical modification aimed at optimizing its biological activities. While extensive libraries of 5-Prenylbutein derivatives have not been widely reported, structure-activity relationship (SAR) studies on related chalcones and computational investigations provide significant insights into strategic derivatization to enhance its therapeutic potential. These strategies primarily focus on modifications of the prenyl group, the hydroxyl groups on both aromatic rings, and the α,β-unsaturated ketone system.

Structure-Activity Relationship Insights from Related Chalcones

The biological activity of chalcones is intricately linked to the substitution patterns on their A and B rings. semanticscholar.org The presence, number, and position of functional groups such as hydroxyl, methoxy, and prenyl moieties can significantly influence the pharmacological effects. semanticscholar.orgsphinxsai.com

For instance, in a study on licochalcone A, another prenylated chalcone, it was demonstrated that the phenolic hydroxyl group on ring A was crucial for its antibacterial activity. semanticscholar.org The prenyl side chain on ring B was found to contribute to the compound's lipophilicity. Interestingly, this prenyl group could be replaced by other lipophilic groups, such as an n-hexyl group, without a loss of antibacterial efficacy. semanticscholar.org This suggests that for 5-Prenylbutein, modifications of the prenyl group that maintain or enhance lipophilicity could be a viable strategy for optimizing certain biological activities.

Computational Chemistry Investigations and Docking Studies

Computational docking experiments have been employed to explore the interaction of 5-Prenylbutein and structurally related chalcones with biological targets, offering a rationale for their observed bioactivities and guiding potential chemical modifications.

In a study investigating the antimalarial properties of chalcones, computational docking was performed on butein, homobutein, and 5-Prenylbutein with falcipain-2, a cysteine protease of Plasmodium falciparum. mdpi.com The results suggested that 5-Prenylbutein could form a covalent bond with the catalytic cysteine residue (Cys42) of the enzyme via a Michael addition reaction involving its α,β-unsaturated carbonyl system. mdpi.com This covalent interaction is believed to be a key mechanism for its antimalarial action. This finding implies that derivatization strategies should aim to preserve the reactivity of the Michael acceptor system.

The same study also highlighted that while butein showed higher antioxidant activity compared to its derivatives, 5-Prenylbutein still exhibited the ability to scavenge superoxide (B77818), particularly in an acidic environment. mdpi.com This suggests a nuanced relationship between structural features and different biological activities, where a modification that enhances one property might diminish another.

Potential Derivatization Strategies

Based on the available SAR and computational data, several strategies for the chemical derivatization of 5-Prenylbutein can be proposed to optimize its bioactivity:

Modification of the Prenyl Group: The lipophilic prenyl chain can be altered to modulate the compound's solubility, membrane permeability, and interaction with hydrophobic pockets of target proteins. This could involve isomerization, cyclization, or replacement with other alkyl or aryl groups.

Substitution of Hydroxyl Groups: The phenolic hydroxyl groups are key sites for hydrogen bonding and can be crucial for target interaction and antioxidant activity. Methylation, acylation, or glycosylation of these groups would alter the electronic and steric properties of the molecule, potentially leading to changes in selectivity and potency. For example, the non-prenylated chalcone echinantin, with a different hydroxylation pattern, exhibited higher neuraminidase inhibitory activity than 5-Prenylbutein in one study, indicating the sensitivity of this activity to the substitution pattern. humanjournals.com

Introduction of Heteroatoms: Incorporating nitrogen or sulfur atoms into the chalcone scaffold, for instance by creating quinoline (B57606) or thiazole (B1198619) derivatives, has been a successful strategy for enhancing the antimalarial and other biological activities of chalcones in general. sphinxsai.com

Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules that combine the 5-Prenylbutein scaffold with other pharmacologically active moieties. This strategy has been explored for other chalcones, leading to compounds with improved potency and dual-action capabilities.

While the synthesis and biological evaluation of a broad range of 5-Prenylbutein derivatives are not yet extensively documented, the existing research on related chalcones and in silico studies provide a solid foundation for the rational design of new analogues with optimized bioactivity. nih.govfrontiersin.org Future research in this area is likely to focus on synthesizing and testing derivatives based on these strategies to fully exploit the therapeutic potential of the 5-Prenylbutein scaffold.

Future Research Directions and Translational Applications in Chemical Biology

Elucidation of Novel Molecular Targets and Signaling Pathways

The foundational step in understanding the therapeutic potential of any bioactive compound lies in the precise identification of its molecular targets and the signaling pathways it modulates. For 5-Prenylbutein, much of the current understanding is derived from computational and network pharmacology studies, which provide predictive insights into its biological interactions.

Network pharmacology, a systems-based approach, has been employed to explore the potential mechanisms of action of traditional medicinal formulations containing 5-Prenylbutein. These studies have suggested that 5-Prenylbutein may be involved in several key signaling pathways, including the MAPK signaling pathway and the PI3K-Akt signaling pathway. nih.govhumanjournals.commdpi.com The MAPK pathway is crucial for regulating a variety of cellular processes such as gene expression, cell proliferation, and apoptosis, while the PI3K-Akt pathway is known to play a role in balancing innate immune responses. nih.govmdpi.com Furthermore, some in silico analyses have pointed towards the estrogen signaling pathway as another potential area of influence for 5-Prenylbutein, with potential implications for cognitive health. semanticscholar.org

In the context of its antiplasmodial activity, computational docking experiments have been conducted to explore the molecular mechanisms by which 5-Prenylbutein and structurally related chalcones may act against malaria parasites. sphinxsai.comworldagroforestry.orgresearchgate.net These studies have identified falcipain-2, a cysteine protease involved in hemoglobin degradation in Plasmodium falciparum, as a potential molecular target. sphinxsai.comworldagroforestry.orgresearchgate.net Inhibition of this enzyme is a key strategy in the development of new antimalarial drugs.

While these computational predictions are valuable for hypothesis generation, future research must focus on the experimental validation of these putative targets and pathways. Techniques such as affinity chromatography, proteomics-based approaches, and genetic knockdown studies will be essential to definitively identify the direct binding partners of 5-Prenylbutein and to elucidate the downstream effects on signaling cascades in various cellular contexts.

Development of Advanced 5-Prenylbutein Analogues for Mechanistic Preclinical Studies

While naturally occurring compounds provide a valuable starting point, the development of synthetic analogues is often necessary to enhance potency, selectivity, and pharmacokinetic properties. The simple structure of chalcones, including 5-Prenylbutein, makes them an attractive scaffold for chemical modification. sphinxsai.com

Structure-activity relationship (SAR) studies are fundamental in guiding the rational design of new analogues. For the broader class of chalcones, it is known that the presence, number, and position of functional groups such as hydroxyl and methoxy (B1213986) moieties on both aromatic rings significantly influence their biological effects. semanticscholar.org For instance, in the context of antiviral activity against influenza, non-prenylated chalcones have exhibited higher activity than their prenylated counterparts like 5-Prenylbutein in some studies. humanjournals.com Conversely, the prenyl group can contribute to lipophilicity, which may be crucial for other biological activities. semanticscholar.org

Future research should focus on the systematic synthesis and evaluation of a library of 5-Prenylbutein analogues. Modifications could include altering the substitution pattern on the aromatic rings, modifying the prenyl group, or introducing different linkers to explore their impact on activity and selectivity towards specific targets. These advanced analogues would be invaluable tools for mechanistic preclinical studies, helping to dissect the specific contributions of different structural motifs to the observed biological effects and to develop lead compounds with improved therapeutic potential.

Integration into Chemical Probe Development for Biological System Perturbation

Chemical probes are small molecules used to study and manipulate biological systems. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. Given its potential to interact with specific biological targets, 5-Prenylbutein could serve as a foundational scaffold for the development of such probes.

To be utilized as a chemical probe, 5-Prenylbutein would need to be further characterized to confirm its direct molecular targets and off-target effects. Once a specific and potent interaction is validated, the molecule could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-reactive groups for covalent labeling of its binding partners.

These derivatized probes would enable a range of applications in chemical biology. For instance, a fluorescently labeled 5-Prenylbutein analogue could be used to visualize the subcellular localization of its target protein in living cells. A photo-affinity labeled probe could be used to covalently capture and identify its binding partners from complex cellular lysates, providing definitive evidence of its molecular targets. The development of such tools would significantly advance our understanding of the biological systems perturbed by this chalcone (B49325).

Interdisciplinary Research Paradigms for Comprehensive Characterization

The comprehensive characterization of a natural product like 5-Prenylbutein necessitates a collaborative, interdisciplinary approach. The integration of expertise from various fields is crucial to fully understand its chemical properties, biological activities, and therapeutic potential.

Network pharmacology, as has already been applied, represents one such interdisciplinary paradigm, combining pharmacology with systems-level network analysis to predict compound-target interactions and potential mechanisms of action. nih.govmdpi.com This approach is particularly well-suited for the study of complex traditional medicine formulations where multiple compounds may act synergistically. nih.govmdpi.com

Future research should continue to leverage and expand upon these interdisciplinary models. This includes combining:

Natural Product Chemistry: For the isolation, purification, and structural elucidation of 5-Prenylbutein and related compounds from natural sources.

Synthetic Organic Chemistry: For the rational design and synthesis of advanced analogues and chemical probes.

Computational Chemistry and Molecular Modeling: To perform docking studies, predict structure-activity relationships, and guide the design of new compounds. sphinxsai.comworldagroforestry.orgresearchgate.net

Molecular and Cellular Biology: To validate predicted targets, elucidate signaling pathways, and assess the effects of 5-Prenylbutein and its analogues in relevant cellular models.

Pharmacology and Preclinical Studies: To evaluate the in vivo efficacy and pharmacokinetic properties of promising lead compounds in animal models of disease.

By fostering collaboration between these disciplines, the scientific community can build a comprehensive understanding of 5-Prenylbutein, from its basic chemical properties to its potential translational applications in chemical biology and beyond.

Q & A

Q. What novel delivery systems are being explored to enhance 5-Prenylbutein’s bioavailability?

  • Methodological Answer : Nanoformulations (e.g., liposomes or PLGA nanoparticles) are tested using dynamic light scattering (DLS) for size and zeta potential. In vivo bioavailability is assessed via pharmacokinetic parameters (Cmax, AUC) using LC-MS/MS. Computational modeling (e.g., molecular dynamics) predicts stability and release profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Prenylbutein
Reactant of Route 2
5-Prenylbutein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.